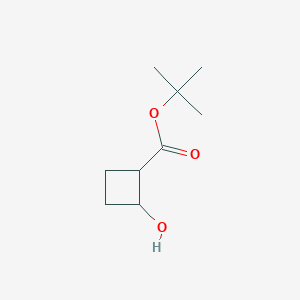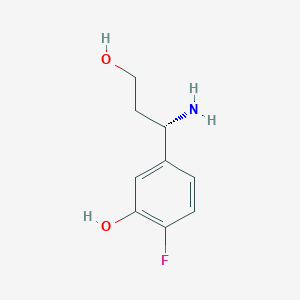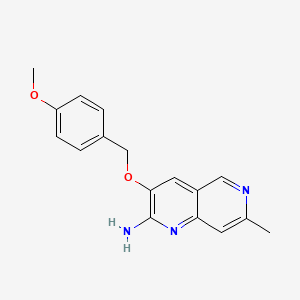![molecular formula C8H7BrF3NO B12976253 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mecanismo De Acción
The mechanism of action of 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
Comparison: 1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol is unique due to the presence of the ethanol group, which imparts additional reactivity and potential for forming hydrogen bonds. This distinguishes it from other brominated pyridyl compounds that lack this functional group .
Propiedades
Fórmula molecular |
C8H7BrF3NO |
|---|---|
Peso molecular |
270.05 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol |
InChI |
InChI=1S/C8H7BrF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-4,14H,1H3 |
Clave InChI |
ZVTLDSAHIIOMAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1Br)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


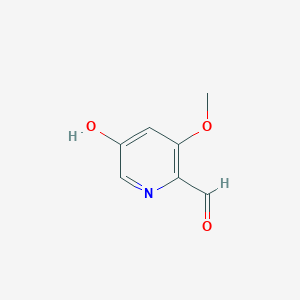


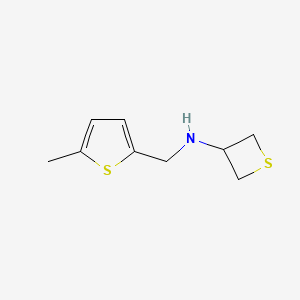
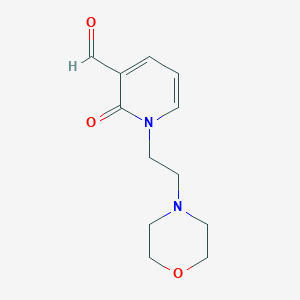

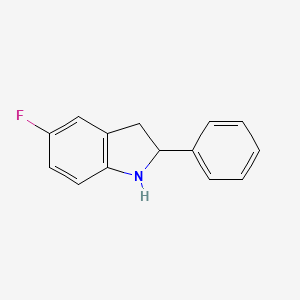
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
